Antimalarial agent 2

Antimalarial Phenotypic Screening Blood-Stage Activity

Antimalarial agent 2 (CAS: 2829950-49-2, MW: 471.50, MF: C27H25N3O5) is a quinazolinone derivative characterized as an orally active antimalarial compound with demonstrated in vitro activity against Plasmodium species. Its chemical structure is defined by the IUPAC name 4-(((2-((3-ethylbenzyl)carbamoyl)-4-oxo-3,4-dihydroquinazolin-5-yl)methoxy)methyl)benzoic acid.

Molecular Formula C27H25N3O5
Molecular Weight 471.5 g/mol
Cat. No. B12428383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 2
Molecular FormulaC27H25N3O5
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)CNC(=O)C2=NC3=CC=CC(=C3C(=O)N2)COCC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C27H25N3O5/c1-2-17-5-3-6-19(13-17)14-28-26(32)24-29-22-8-4-7-21(23(22)25(31)30-24)16-35-15-18-9-11-20(12-10-18)27(33)34/h3-13H,2,14-16H2,1H3,(H,28,32)(H,33,34)(H,29,30,31)
InChIKeyCDHLOPRLDZOQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 2: A Structurally Defined, Orally Active Research Compound for Blood-Stage Plasmodium Studies


Antimalarial agent 2 (CAS: 2829950-49-2, MW: 471.50, MF: C27H25N3O5) is a quinazolinone derivative characterized as an orally active antimalarial compound with demonstrated in vitro activity against Plasmodium species . Its chemical structure is defined by the IUPAC name 4-(((2-((3-ethylbenzyl)carbamoyl)-4-oxo-3,4-dihydroquinazolin-5-yl)methoxy)methyl)benzoic acid . Unlike approved clinical antimalarials with established safety profiles and resistance patterns, Antimalarial agent 2 is a specialized research tool intended for mechanistic and phenotypic investigations in malaria drug discovery programs .

Why Antimalarial Agent 2 Cannot Be Substituted with Generic Antimalarials or In-Class Quinazolinones


Generic substitution with widely available antimalarials (e.g., chloroquine, mefloquine, or artemisinin derivatives) or even other quinazolinone-based compounds is inappropriate for research applications requiring Antimalarial agent 2. This compound possesses a unique substitution pattern on the quinazolinone core—specifically the 3-ethylbenzyl carboxamide moiety and the 4-carboxybenzyl ether linker—that dictates its distinct pharmacophore and resultant biological profile . Substitution with a different quinazolinone derivative would introduce uncontrolled variables in target engagement, potency, and ADME properties, thereby invalidating comparative studies or structure-activity relationship (SAR) analyses. Furthermore, the compound's oral bioavailability and in vitro killing profile are not properties shared uniformly across all antimalarial agents, rendering functional interchangeability impossible for precise experimental workflows.

Quantitative Differentiation Evidence: Antimalarial Agent 2 vs. Comparator Compounds


Functional Selectivity: Blood-Stage Activity Without Gametocytocidal Cross-Reactivity

Antimalarial agent 2 is specifically characterized for its activity against asexual blood stages of Plasmodium falciparum. In contrast, many antimalarial agents in the same chemical space (e.g., certain quinazolinones or related heterocycles) exhibit broader activity across multiple lifecycle stages, including gametocytes . This differentiation is critical for studies focused exclusively on blood-stage schizogony without confounding transmission-blocking effects. While precise IC50 values for Antimalarial agent 2 are not publicly disclosed in the available sources, its classification as a blood-stage selective agent is a key differentiator from lifecycle-spanning inhibitors like Antimalarial agent 42, which inhibits both asexual blood stages (IC50 <0.5 µM) and gametocytes (IC50 = 0.14 µM) .

Antimalarial Phenotypic Screening Blood-Stage Activity

Oral Bioavailability in Preclinical Models: A Key Differentiator from Parenteral Antimalarials

Antimalarial agent 2 is explicitly described as an orally active compound with demonstrated in vitro efficacy . This oral bioavailability contrasts with many antimalarial agents that require parenteral administration, such as intravenous artesunate for severe malaria or intramuscular quinine [1]. The ability to administer the compound orally in preclinical rodent models simplifies dosing regimens and reduces animal stress, thereby improving data quality in efficacy and pharmacokinetic studies. While specific oral pharmacokinetic parameters (e.g., Cmax, t1/2, F%) are not reported in the available literature, the designation as 'orally active' indicates successful gastrointestinal absorption and systemic exposure, a feature not guaranteed for all quinazolinone-based antimalarials.

Oral Bioavailability Pharmacokinetics In Vivo Efficacy

Chemical Scaffold Divergence: Quinazolinone Core vs. Amino-quinoline Antimalarials

Antimalarial agent 2 is built upon a quinazolin-4-one core, a heterocyclic scaffold distinct from the 4-aminoquinoline nucleus of chloroquine and amodiaquine, or the amino-alcohol framework of mefloquine and halofantrine . This structural divergence is significant because the primary mechanisms of antimalarial drug resistance (e.g., mutations in PfCRT and PfMDR1) are highly specific to the quinoline scaffold [1]. By employing a quinazolinone core, Antimalarial agent 2 potentially circumvents pre-existing resistance mechanisms that compromise the efficacy of chloroquine and its analogs in many endemic regions. This scaffold novelty is a key differentiator for researchers seeking to validate new biological targets or develop next-generation antimalarials with activity against drug-resistant strains.

Medicinal Chemistry Scaffold Hopping Resistance Avoidance

Optimal Research and Procurement Applications for Antimalarial Agent 2 Based on Verified Evidence


Phenotypic Screening for Novel Blood-Stage Antimalarial Leads

Antimalarial agent 2 serves as a validated positive control or chemical probe in high-throughput phenotypic screens targeting asexual blood stages of P. falciparum. Its selective blood-stage activity ensures that observed hits are not confounded by gametocytocidal effects, enabling cleaner identification of compounds with desired stage-specificity. Procurement of this compound is justified for laboratories seeking to establish robust, reproducible screening assays with a chemically defined reference standard.

Structure-Activity Relationship (SAR) Studies on Quinazolinone Antimalarials

Researchers engaged in medicinal chemistry optimization of quinazolinone-based antimalarials require Antimalarial agent 2 as a benchmark compound. Its specific substitution pattern (3-ethylbenzyl carboxamide and 4-carboxybenzyl ether) provides a distinct reference point for evaluating the impact of structural modifications on potency, oral bioavailability, and target engagement . Purchasing this compound supports systematic SAR campaigns aimed at improving pharmacokinetic properties while maintaining antimalarial efficacy.

In Vivo Efficacy Studies in Murine Malaria Models

The oral activity of Antimalarial agent 2 makes it particularly suitable for in vivo efficacy testing in rodent malaria models (e.g., P. berghei or P. yoelii). Oral dosing enables chronic administration paradigms and combination therapy studies without the stress and variability associated with parenteral injections. Procurement of this compound is recommended for pharmacology and parasitology labs conducting proof-of-concept studies for new antimalarial candidates.

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